(2S,3R)-3-Methylazetidine-2-carboxylic acid;2,2,2-trifluoroacetic acid
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Overview
Description
(2S,3R)-3-Methylazetidine-2-carboxylic acid;2,2,2-trifluoroacetic acid: is a compound that combines the structural features of azetidine and trifluoroacetic acid Azetidine is a four-membered nitrogen-containing heterocycle, while trifluoroacetic acid is a strong organic acid with three fluorine atoms attached to the carbonyl carbon
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2S,3R)-3-Methylazetidine-2-carboxylic acid typically involves the following steps:
Formation of the Azetidine Ring: The azetidine ring can be synthesized through cyclization reactions involving appropriate precursors. For example, starting from a suitable amino acid derivative, cyclization can be achieved using reagents like thionyl chloride or phosphorus oxychloride under controlled conditions.
Introduction of the Methyl Group: The methyl group at the 3-position can be introduced through alkylation reactions. This can be done using methyl iodide or other methylating agents in the presence of a base such as sodium hydride or potassium carbonate.
Attachment of Trifluoroacetic Acid: The final step involves the introduction of the trifluoroacetic acid moiety. This can be achieved by reacting the azetidine derivative with trifluoroacetic anhydride or trifluoroacetic acid in the presence of a catalyst like pyridine.
Industrial Production Methods
Industrial production of (2S,3R)-3-Methylazetidine-2-carboxylic acid may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Continuous flow reactors and automated synthesis platforms can be employed to enhance efficiency and yield.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the azetidine ring. Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reduction reactions can be performed to modify the functional groups attached to the azetidine ring. Sodium borohydride and lithium aluminum hydride are typical reducing agents.
Substitution: Substitution reactions can occur at the methyl group or the carboxylic acid moiety. Halogenation, nitration, and sulfonation are examples of substitution reactions that can be carried out using appropriate reagents.
Common Reagents and Conditions
Oxidation: Potassium permanganate in aqueous solution, hydrogen peroxide in acidic medium.
Reduction: Sodium borohydride in methanol, lithium aluminum hydride in ether.
Substitution: Halogenation using chlorine or bromine, nitration using nitric acid, sulfonation using sulfuric acid.
Major Products Formed
Oxidation: Formation of azetidine-2,3-dione derivatives.
Reduction: Formation of azetidine-2-carboxylic acid derivatives with reduced functional groups.
Substitution: Formation of halogenated, nitrated, or sulfonated azetidine derivatives.
Scientific Research Applications
Chemistry
In chemistry, (2S,3R)-3-Methylazetidine-2-carboxylic acid is used as a building block for the synthesis of more complex molecules
Biology
In biological research, this compound can be used as a probe to study enzyme mechanisms and protein-ligand interactions. Its structural features make it a valuable tool for investigating the behavior of biological macromolecules.
Medicine
In medicine, (2S,3R)-3-Methylazetidine-2-carboxylic acid derivatives are explored for their potential therapeutic properties. They may serve as lead compounds for the development of new drugs targeting specific enzymes or receptors.
Industry
In the industrial sector, this compound can be used in the production of specialty chemicals and advanced materials. Its reactivity and stability make it suitable for various manufacturing processes.
Mechanism of Action
The mechanism of action of (2S,3R)-3-Methylazetidine-2-carboxylic acid involves its interaction with specific molecular targets. The azetidine ring can interact with enzymes and receptors, modulating their activity. The trifluoroacetic acid moiety can enhance the compound’s binding affinity and stability. The overall effect depends on the specific biological or chemical context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
(2S,3R)-3-Methylazetidine-2-carboxylic acid: A similar compound without the trifluoroacetic acid moiety.
Azetidine-2-carboxylic acid: A simpler analog with only the azetidine ring and carboxylic acid group.
Trifluoroacetic acid derivatives: Compounds with trifluoroacetic acid attached to different functional groups.
Uniqueness
The uniqueness of (2S,3R)-3-Methylazetidine-2-carboxylic acid;2,2,2-trifluoroacetic acid lies in its combination of the azetidine ring and trifluoroacetic acid moiety. This dual functionality imparts distinct chemical and biological properties, making it a versatile compound for various applications.
Properties
IUPAC Name |
(2S,3R)-3-methylazetidine-2-carboxylic acid;2,2,2-trifluoroacetic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H9NO2.C2HF3O2/c1-3-2-6-4(3)5(7)8;3-2(4,5)1(6)7/h3-4,6H,2H2,1H3,(H,7,8);(H,6,7)/t3-,4+;/m1./s1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WDHIXQMMFFLVSX-HJXLNUONSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CNC1C(=O)O.C(=O)(C(F)(F)F)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H]1CN[C@@H]1C(=O)O.C(=O)(C(F)(F)F)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10F3NO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
229.15 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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